2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide
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Overview
Description
2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide is a compound that belongs to the family of quinoid compounds. These compounds are characterized by the presence of a 4-iminocyclohexa-2,5-dien-1-one fragment. Quinoid compounds are found in natural products, endogenous biochemical substances, medicines, and the environment. They can also be formed as a result of the metabolism of aromatic compounds .
Preparation Methods
The synthesis of 2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with various reagents. For instance, reactions with potassium thiocyanate or thiourea in ethanol in the presence of hydrochloric acid have been reported to yield high amounts of the desired product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide undergoes various chemical reactions, including halogenation, oxidation, and reduction. Halogenation reactions can introduce up to four halogen atoms into the compound, with the degree of halogenation controlled by varying the reaction conditions . Common reagents used in these reactions include halogens, potassium thiocyanate, and thiourea. Major products formed from these reactions include halogenated derivatives and benzoxathiol-2-one derivatives .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a precursor for synthesizing various derivatives, including 1,3-benzoxathiol-2-one derivatives, which exhibit antioxidant, antiviral, antibacterial, and antifungal properties . In biology and medicine, quinoid compounds, including this one, are studied for their cytotoxic, immunotoxic, and carcinogenic properties, as well as their potential as cytoprotectants and anti-inflammatory agents . In industry, these compounds are used in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is influenced by its redox potential and electrophilicity, which determine its cytotoxic and cytoprotective effects . The specific pathways and molecular targets involved in these processes are complex and depend on the compound’s chemical structure and the nature of its substituents.
Comparison with Similar Compounds
Similar compounds to 2,5-Dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide include other quinoid compounds with the 4-iminocyclohexa-2,5-dien-1-one fragment. These include derivatives with different alkyl or aryl substituents on the nitrogen atom or in the quinoid ring. The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2,5-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-3-4-11(2)14(9-10)19(17,18)15-12-5-7-13(16)8-6-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJZHWVKMXPQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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